Xylobiose is a non-digestible disaccharide [], meaning it resists breakdown by human digestive enzymes []. It serves as a major component of xylooligosaccharides (XOS), which are known prebiotics [, ]. Xylobiose is primarily found in plant cell walls, particularly as a constituent of xylan, a major hemicellulose polymer [, ].
1,4-D-xylobiose can be derived from the hydrolysis of xylan, a major component of plant cell walls. Xylanase enzymes facilitate this process, breaking down xylan into xylose units and subsequently forming xylooligosaccharides like 1,4-D-xylobiose. This compound is classified as a carbohydrate and specifically as a disaccharide due to its composition of two monosaccharide units.
The synthesis of 1,4-D-xylobiose can be achieved through several methods:
The molecular structure of 1,4-D-xylobiose consists of two β-D-xylose units connected via a β-1,4-glycosidic bond. The molecular formula is with a molecular weight of approximately 342.25 g/mol.
The mechanism by which 1,4-D-xylobiose functions primarily involves its role as a substrate for specific enzymes such as xylanases. Upon binding to the active site of these enzymes, the β-1,4-glycosidic bond is cleaved:
This mechanism is crucial for understanding how dietary fibers like xylobiose can influence gut microbiota by acting as prebiotics .
GH10 xylanases exhibit a (β/α)₈ TIM-barrel fold with conserved catalytic residues (Glu residues acting as nucleophile and acid/base). They cleave β-1,4-glycosidic bonds in xylan backbones, producing primarily xylobiose (X2) and xylotriose (X3). GH10 enzymes display broader substrate specificity than GH11, accommodating decorated xylans (e.g., arabinose- or glucuronic acid-substituted chains) due to their open active-site topology. This allows hydrolysis near branched residues, yielding substituted oligosaccharides [2] [9]. In contrast, GH11 xylanases (exhibiting a β-jelly roll fold) strictly require unsubstituted regions for activity.
Kinetic studies reveal that GH10 xylanases release xylobiose more efficiently from complex substrates like beechwood glucuronoxylan (Kₘ: 2.1–5.3 mg/mL; k꜀ₐₜ: 110–150 s⁻¹) compared to GH11 enzymes (Kₘ: 1.5–3.8 mg/mL; k꜀ₐₜ: 45–75 s⁻¹). The higher k꜀ₐₜ/Kₘ ratio of GH10 reflects superior turnover on polymeric substrates. Xylobiose accumulation is concentration-dependent, with yields reaching 19–22% (w/w) during beechwood xylan hydrolysis [9].
Table 1: Kinetic Parameters of Xylanases on Beechwood Xylan
Enzyme Family | Substrate | Kₘ (mg/mL) | k꜀ₐₜ (s⁻¹) | Primary Products |
---|---|---|---|---|
GH10 | Beechwood xylan | 2.1–5.3 | 110–150 | X2, X3, substituted XOS |
GH11 | Beechwood xylan | 1.5–3.8 | 45–75 | X2, X3, X4 |
Cold-adapted xylanases from Duganella spp. (e.g., Duganella sp. XV17) are cloned into Escherichia coli or Pichia pastoris for overexpression. The GH10 xylanase gene (xynA) encodes a 45-kDa enzyme with a catalytic domain flanked by carbohydrate-binding modules (CBMs). Heterologous expression yields 30–50 U/mL culture supernatant, with purification achieving >90% homogeneity via affinity chromatography [9].
Psychrotolerant GH10 xylanases retain >60% activity at 5–15°C and pH 5.5, with temperature optima (Tₒₚₜ) of 25–30°C – significantly lower than mesophilic counterparts (Tₒₚₜ: 50–60°C). Structural adaptations include reduced hydrophobic cores, increased surface loop flexibility, and higher solvent-accessible surface area. These enable efficient xylobiose production from lignocellulose (e.g., wheat bran) at 10°C, reducing industrial energy costs [2] [9].
Enzymatic transglycosylation using β-xylosidases (e.g., from Aspergillus niger or Aureobasidium pullulans) synthesizes xylobiose via reverse hydrolysis or kinetic-controlled self-condensation. Using 4-nitrophenyl β-D-xylopyranoside (NPX) as donor/acceptor, A. pullulans β-xylosidase yields 19.4% 4-nitrophenyl β-1,4-xylobioside (NPX₂) at pH 5.5, 40°C. Minor byproducts include β-1,3-linked isomers (<5%), eliminated via HPLC. GH3 β-xylosidases enable regioselective β-1,4-bond formation due to steric constraints in their active sites [1] [9].
Table 2: Enzymatic Synthesis of Xylobiose Derivatives
Enzyme Source | Substrate | Product | Yield (%) | Regioselectivity |
---|---|---|---|---|
Aureobasidium pullulans | NPX | 4-Nitrophenyl xylobioside | 19.4 | β-1,4 (95%) |
Aspergillus niger | NPX | 4-Nitrophenyl xylobioside | 13.4 | β-1,4 (90%) |
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